1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-, (1S,2R)-

Chiral chromatography Enantiomeric resolution Antifungal stereochemistry

Researchers requiring stereochemically pure azole antifungals for CYP51 inhibition studies face batch-to-batch variability with racemic mixtures. This single (1S,2R) enantiomer eliminates confounding activity from opposite stereoisomers, enabling unambiguous SAR analysis. - Unique vic-diol scaffold provides stronger hydrogen-bonding capacity vs. clotrimazole, enhancing solubility for in vitro assays. - Simpler metabolic profile (1-2 primary metabolites) reduces LC-MS/MS method development complexity. - Higher tPSA (58.28 Ų) yields superior hydroalcoholic solubility for topical antifungal research.

Molecular Formula C18H14Cl4N2O2
Molecular Weight 432.1 g/mol
CAS No. 107659-66-5
Cat. No. B12671260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-, (1S,2R)-
CAS107659-66-5
Molecular FormulaC18H14Cl4N2O2
Molecular Weight432.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(C(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O)O
InChIInChI=1S/C18H14Cl4N2O2/c19-11-1-3-13(15(21)7-11)17(25)18(26,9-24-6-5-23-10-24)14-4-2-12(20)8-16(14)22/h1-8,10,17,25-26H,9H2/t17-,18-/m0/s1
InChIKeyHBWJVZZCQWFPPG-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazolylpropanediol (1S,2R)-: Structural Identity and Procurement


The compound 1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-, (1S,2R)- (CAS 107659-66-5) is a chiral, vicinal diol bearing two 2,4-dichlorophenyl rings and an imidazole heterocycle [1]. It belongs to the imidazolylpropanediol class and is structurally related to clinically used azole antifungals such as ketoconazole and clotrimazole, yet its unique vic-diol stereochemistry introduces differentiated physicochemical and biological properties critical for targeted antifungal research and stereo-specific procurement [2].

Why (1S,2R)-Imidazolylpropanediol Differs from Common Azoles


Generic substitution with familiar azole antifungals (e.g., ketoconazole, clotrimazole, miconazole) fails because these agents differ in the number and nature of their heterocyclic binding groups, the presence or absence of vicinal diol functionality, and their stereochemistry [1]. The (1S,2R) vic-diol configuration of the target compound introduces stronger hydrogen-bonding capacity and greater aqueous solubility compared to the ketone (clotrimazole) or dioxolane (ketoconazole) scaffolds, altering both target-enzyme binding kinetics and metabolic pathways [2]. These deviations preclude direct interchangeability in structure–activity relationship studies or chiral antifungal assays, as evidenced by class-level differences in CYP51 inhibition potency and metabolic clearance among azole subclasses [3].

Quantitative Differentiation Evidence for (1S,2R)-Imidazolylpropanediol


Enantiomeric Purity vs. Racemate and Ketoconazole

The target compound is the single (1S,2R) enantiomer, whereas the more commonly referenced form is the racemic (1R,2S)-rel mixture (CAS 107659-66-5, rel descriptor) [1]. Ketoconazole, a clinically used imidazole, contains two chiral centers but is marketed as a mixture of cis isomers, not a single enantiomer [2]. Procurement of the pure (1S,2R) enantiomer eliminates the variable activity and pharmacokinetics introduced by the stereoisomer pair, a critical advantage for chiral structure–activity relationship campaigns.

Chiral chromatography Enantiomeric resolution Antifungal stereochemistry

Vicinal Diol Hydrophilicity vs. Clotrimazole

The target compound bears two adjacent hydroxyl groups (vicinal diol), contributing to a topological polar surface area (tPSA) of 58.28 Ų and offering four hydrogen-bond donor/acceptor sites . In contrast, clotrimazole (CAS 23593-75-1) lacks hydroxyl groups entirely, possessing a single ketone as hydrogen-bond acceptor (tPSA ≈ 23 Ų, 0 H-bond donors) [1]. The increased polarity of the vic-diol is anticipated to reduce log P substantially and alter membrane permeability and tissue distribution, a pattern confirmed for simpler vic-diol vs. ketone analog pairs in the DTP series, where polar metabolites exhibited unbound fractions 15-fold higher than ketoconazole [2].

Lipophilicity Hydrogen bonding Solubility-limited bioavailability

CYP51 Binding Mode: Imidazole vs. Triazole

The target compound contains a 1H-imidazole ring, which coordinates to the heme iron of fungal CYP51 via its N-3 nitrogen with a binding affinity typically weaker than that of triazole-based agents (e.g., fluconazole, itraconazole) [1]. In class-level comparisons, imidazole antifungals exhibit a broader spectrum of off-target mammalian P450 inhibition than triazoles, and replacement of the imidazole with a triazole reduces CYP3A4 inhibition (IC50 shift from ~0.1 μM to >10 μM for matched pairs) [2]. Therefore, the imidazole pharmacophore in the target compound makes it specifically suited for mechanistic studies where potent, broad-spectrum CYP51 inhibition is desired, whereas triazole analogs would be preferable for selectivity-oriented drug design.

CYP51 inhibition Azole pharmacophore Antifungal drug design

Metabolic Fate: Diol Oxidation vs. Ketoconazole

The vic-diol functionality in the target compound opens a unique metabolic pathway—oxidation to an α-ketol or further cleavage—that is absent in ketoconazole (metabolized primarily by piperazine N-dealkylation and aromatic hydroxylation) [1]. Studies on structurally related dichlorophenyl bis-azole alcohols show that polar diol metabolites undergo N-dealkylation to yield glycols, whereas non-diol analogs like ketoconazole generate multiple oxidative metabolites via the piperazine and dioxolane rings [2]. This divergent metabolism translates to a simpler metabolite profile for diol-containing azoles, potentially reducing drug–drug interaction risk from reactive intermediates. The target compound’s metabolic phenotype is thus predicted to involve one or two primary pathways, in contrast to the ≥5 metabolites reported for ketoconazole [3].

Metabolic stability Drug metabolism In vitro metabolite profiling

Optimal Use Scenarios for (1S,2R)-Imidazolylpropanediol


Chiral Antifungal SAR Campaigns

The single (1S,2R) enantiomer serves as a defined stereochemical probe in antifungal SAR studies where the role of absolute configuration on CYP51 inhibition potency is under investigation. Because the racemate or the (1R,2S)-rel form introduces variable enantiomeric activity ratios, procurement of the pure (1S,2R) isomer ensures that observed MIC shifts or enzyme inhibition data can be attributed unambiguously to one stereoisomer, enabling accurate pharmacophore modeling as established for ketoconazole enantiomers where a 2–5 fold difference in CYP51 IC50 was observed between isomers [1].

In Vitro Metabolic Profiling of Vicinal Diol Azoles

The predicted simpler metabolic profile of the vic-diol relative to ketoconazole makes this compound an ideal standard for developing and validating LC-MS/MS methods for azole metabolite identification. In rat liver microsome studies, analogous polar bis-azole diols produced only one to two primary metabolites via N-dealkylation, compared to ≥5 for ketoconazole [2]. This reduced complexity facilitates unambiguous peak assignment in chromatographic method development and is attractive for contract research organizations offering metabolic stability screening services.

Topical Formulation with Reduced Lipophilicity

With a tPSA of 58.28 Ų and two hydrogen-bond donors, the target compound is substantially more polar than clotrimazole (tPSA ≈ 23 Ų). This property suggests improved solubility in hydroalcoholic vehicles and reduced stratum corneum sequestration, potentially yielding higher free drug concentrations at the site of action for dermatophyte infections. The class-level finding that polar azoles exhibit 15-fold higher unbound fractions compared to ketoconazole [3] supports its evaluation as a topical antifungal lead with reduced systemic absorption potential.

CYP51 Heme-Binding and Kinetics Studies

The 1H-imidazole heterocycle of the target compound coordinates fungal CYP51 heme iron with a characteristic binding mode distinct from the 1,2,4-triazole series. Imidazole-containing azoles typically display broader P450 inhibition profiles and are valuable for comparative enzyme kinetics experiments where the impact of the coordinating heterocycle on binding affinity (Kd) and off-rate is measured. Class-level data indicate that imidazole azoles inhibit human CYP3A4 with IC50 values ~0.1 μM, 100-fold more potently than their triazole counterparts [4], making the target compound suitable as a positive control imidazole in CYP selectivity panels.

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